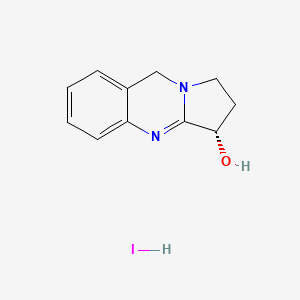
Vasicine hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasicine hydriodide is a derivative of vasicine, a well-known pyrroloquinazoline alkaloid isolated from the shrub Adhatoda vasica. Vasicine has been used in traditional medicine for over 2,000 years, primarily for treating respiratory ailments such as asthma, bronchitis, and cough
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vasicine hydriodide typically involves the extraction of vasicine from Adhatoda vasica leaves, followed by its conversion to the hydriodide form. The extraction process often employs solvents like methanol or ethanol. The isolated vasicine is then reacted with hydriodic acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of vasicine using advanced techniques such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC). These methods ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Vasicine hydriodide undergoes various chemical reactions, including:
Oxidation: Vasicine can be oxidized to form vasicinone, another bioactive compound.
Reduction: Reduction of this compound can yield vasicinol.
Substitution: Halogenation reactions can introduce halogen atoms into the vasicine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Vasicinone
Reduction: Vasicinol
Substitution: Halogenated derivatives of vasicine
Aplicaciones Científicas De Investigación
Vasicine hydriodide has a wide range of applications in scientific research:
Mecanismo De Acción
Vasicine hydriodide exerts its effects through multiple mechanisms:
Enzyme Inhibition: It inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission.
Bronchodilation: It acts as a bronchodilator, relaxing the bronchial muscles and improving airflow in the respiratory tract.
Anti-inflammatory: It reduces inflammation by modulating the release of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Vasicinone: An oxidized form of vasicine with similar therapeutic properties.
Vasicinol: A reduced form of vasicine with distinct bioactivities.
Bromohexine: A semi-synthetic derivative of vasicine used in anti-tuberculosis therapy.
Uniqueness
Vasicine hydriodide is unique due to its dual role as a bronchodilator and enzyme inhibitor, making it a versatile compound in both respiratory and neurological research .
Propiedades
Número CAS |
4966-84-1 |
|---|---|
Fórmula molecular |
C11H13IN2O |
Peso molecular |
316.14 g/mol |
Nombre IUPAC |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydroiodide |
InChI |
InChI=1S/C11H12N2O.HI/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 |
Clave InChI |
LGDVKJUPIBJYFG-PPHPATTJSA-N |
SMILES isomérico |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.I |
SMILES canónico |
C1CN2CC3=CC=CC=C3N=C2C1O.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


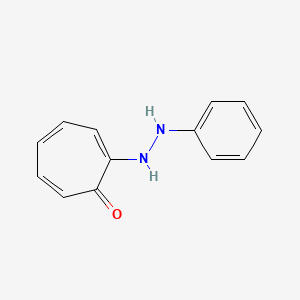

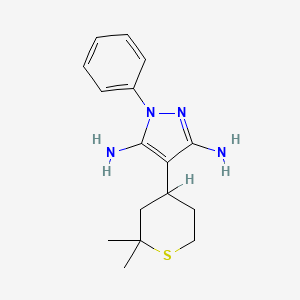
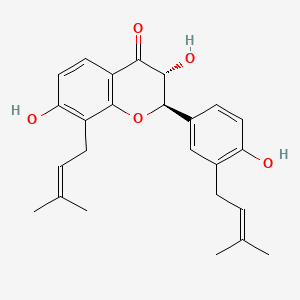

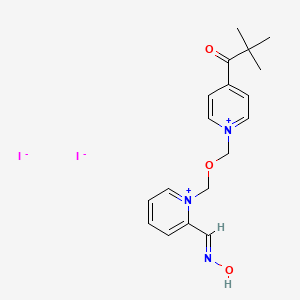

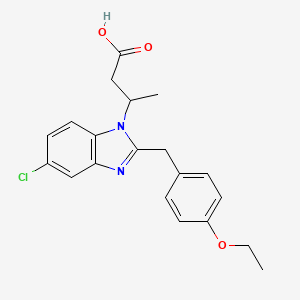
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
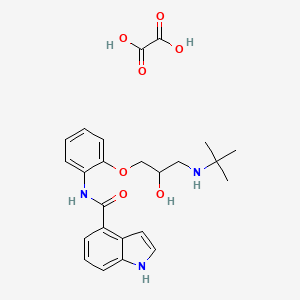
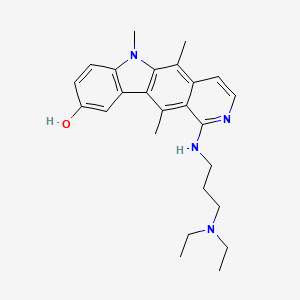
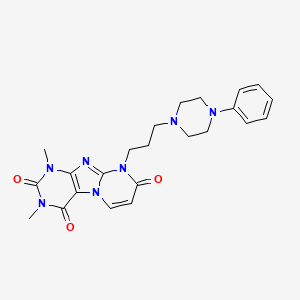
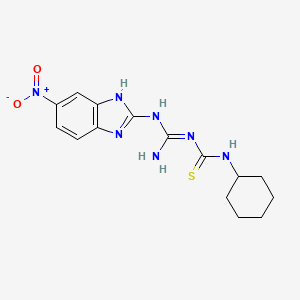
![benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate](/img/structure/B12749130.png)
